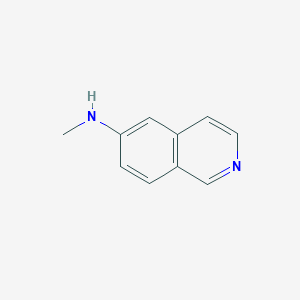

N-methylisoquinolin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methylisoquinolin-6-amine is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methylisoquinolin-6-amine typically involves the N-methylation of isoquinolin-6-amine. One common method is the reaction of isoquinolin-6-amine with formaldehyde and formic acid under reflux conditions. This reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or ruthenium can facilitate the N-methylation process under milder conditions and with higher selectivity .

Análisis De Reacciones Químicas

Types of Reactions

N-methylisoquinolin-6-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-methylisoquinolin-6-one.

Reduction: It can be reduced to form N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.

Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-methylisoquinolin-6-one.

Reduction: N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine.

Substitution: Various N-substituted isoquinoline derivatives.

Aplicaciones Científicas De Investigación

N-methylisoquinolin-6-amine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of N-methylisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects .

Comparación Con Compuestos Similares

Similar Compounds

Isoquinolin-6-amine: The parent compound without the N-methyl group.

N-methylisoquinolin-5-amine: A positional isomer with the methyl group at a different position.

N-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A reduced form of N-methylisoquinolin-6-amine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its non-methylated or differently substituted counterparts .

Actividad Biológica

N-Methylisoquinolin-6-amine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.

This compound is an isoquinoline derivative characterized by its methyl group at the nitrogen atom in the isoquinoline structure. This modification can significantly influence its biological properties, including solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The compound can act as either an inhibitor or activator depending on the target involved:

- Enzyme Interaction : this compound can inhibit or activate various enzymes, which may lead to altered metabolic pathways.

- Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways and potentially affecting gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of tumor cell proliferation .

| Study | Cancer Type | Effect Observed | Reference |

|---|---|---|---|

| Study 1 | Hepatoma | Induction of apoptosis | |

| Study 2 | Breast Cancer | Inhibition of cell proliferation | |

| Study 3 | Lung Cancer | Activation of apoptotic pathways |

Case Studies

- Hepatoma G2 Cells : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in Hepatoma G2 cells, indicating its potential as an anticancer agent .

- Breast Cancer Models : In animal models, administration of this compound led to reduced tumor size and improved survival rates compared to control groups, highlighting its therapeutic potential.

- Neurotoxicity Studies : Research has also implicated this compound derivatives in neurotoxic effects, particularly concerning their impact on dopaminergic systems in the brain, which may relate to conditions such as Parkinson's disease.

Comparative Analysis with Similar Compounds

This compound is compared with other isoquinoline derivatives to assess its unique biological activities:

| Compound | Biological Activity | Reference |

|---|---|---|

| Isoquinoline | Limited antimicrobial activity | |

| N-Methylisoquinoline | Moderate anticancer properties | |

| N-Methyl-1,2,3,4-tetrahydroisoquinoline | Enhanced neuroprotective effects |

Propiedades

Fórmula molecular |

C10H10N2 |

|---|---|

Peso molecular |

158.20 g/mol |

Nombre IUPAC |

N-methylisoquinolin-6-amine |

InChI |

InChI=1S/C10H10N2/c1-11-10-3-2-9-7-12-5-4-8(9)6-10/h2-7,11H,1H3 |

Clave InChI |

XYVPLOUZLJEMQS-UHFFFAOYSA-N |

SMILES canónico |

CNC1=CC2=C(C=C1)C=NC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.